Welcome to the BenchChem Online Store!
molecular formula C9H8N2O2 B1293492 1,4-Dihydro-6-methylquinoxaline-2,3-dione CAS No. 6309-61-1

1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No. B1293492
M. Wt: 176.17 g/mol
InChI Key: HOHZZPCLZWZMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06251903B1

Procedure details

To a stirred solution of 3,4-diaminotoluene (0.302 g, 0.247 mmol, Aldrich) in 2 N HCl (4 mL, 8 mmol), oxalic acid dihydrate (0.330 g, 0.261 mmol, Fisher) was added in one portion. The resulting deep purple solution was refluxed for 13 h, to give a purple suspension. This was cooled to 25° C., filtered, washed with water (5 mL), and dried in vacuo (0.1 mm Hg) to give a blue-grey powder. This was taken up in 2 N NaOH (34 mL, 68 mmol), giving a brown solution, which was filtered. The brown filtrate was acidified to pH 1.0 by addition of 2 N HCl (42 mL, 84 mmol), resulting in a tan suspension. Filtration of the suspension and washing of the filter cake with water (5 mL) gave the title compound as a grey powder (225.5 mg, 43%); mp 318° C. (the block was preheated to 300° C.); 1H NMR (DMSO-d6) δ 2.32 (s, 3H), 6.90-6.99 (m, 3H), 11.22 (s, 1H), 11.90 (s, 1H).
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[NH2:8].Cl.O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15].[OH-].[Na+]>>[CH3:9][C:4]1[CH:3]=[C:2]2[C:7](=[CH:6][CH:5]=1)[NH:8][C:14](=[O:15])[C:13](=[O:17])[NH:1]2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.302 g
Type
reactant
Smiles
NC=1C=C(C=CC1N)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.33 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting deep purple solution was refluxed for 13 h
Duration
13 h
CUSTOM
Type
CUSTOM
Details
to give a purple suspension
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo (0.1 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give a blue-grey powder
CUSTOM
Type
CUSTOM
Details
giving a brown solution, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
resulting in a tan suspension
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension
WASH
Type
WASH
Details
washing of the filter cake with water (5 mL)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2NC(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 225.5 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 518.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.